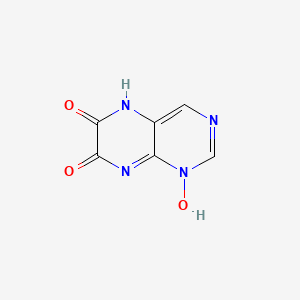

1-Hydroxy-1,5-dihydropteridine-6,7-dione

Description

Structure

3D Structure

Properties

CAS No. |

168123-90-8 |

|---|---|

Molecular Formula |

C6H4N4O3 |

Molecular Weight |

180.123 |

IUPAC Name |

1-hydroxy-5H-pteridine-6,7-dione |

InChI |

InChI=1S/C6H4N4O3/c11-5-6(12)9-4-3(8-5)1-7-2-10(4)13/h1-2,13H,(H,8,11) |

InChI Key |

CLXITBUJFNEINS-UHFFFAOYSA-N |

SMILES |

C1=C2C(=NC(=O)C(=O)N2)N(C=N1)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconversions of Dihydropteridine Diones

Precursor Compounds and Initial Enzymatic Steps in Pteridine (B1203161) Biosynthesis

The de novo synthesis of pteridines is a highly conserved pathway across many organisms, from bacteria to mammals. nih.gov This process begins with a ubiquitous and fundamental building block of cellular metabolism.

The universal precursor for the biosynthesis of all pteridines is the purine (B94841) nucleotide, Guanosine (B1672433) triphosphate (GTP). nih.govresearchgate.net The pteridine ring system is formed through a complex enzymatic rearrangement of the guanine (B1146940) ring of GTP. This reaction is the committed and rate-limiting step for the entire pathway, highlighting the central role of GTP as the foundational molecule for this diverse family of compounds. rsc.orgnih.gov The conversion utilizes the atoms from the GTP molecule to construct the bicyclic pteridine core, initiating a cascade of enzymatic modifications that lead to various pterin (B48896) and lumazine (B192210) derivatives. researchgate.net

The initial transformation of GTP is catalyzed by a series of specialized enzymes that orchestrate the formation of the first pteridine intermediate.

GTP cyclohydrolase I (GTPCH-I): This is the first and rate-limiting enzyme in the pteridine biosynthetic pathway. rsc.org It catalyzes the complex conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). researchgate.netnih.gov The reaction involves the hydrolytic cleavage of the formyl group from the imidazole (B134444) ring of guanine, followed by a ring expansion to form the pyrazine (B50134) ring of the pteridine structure. nih.gov This zinc-dependent enzyme is a critical control point for the synthesis of all pteridine derivatives. nih.govnih.gov

6-pyruvoyltetrahydropterin synthase (PTPS): Following the formation of 7,8-dihydroneopterin triphosphate, PTPS catalyzes the second step in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). grantome.comnih.gov This enzyme facilitates the elimination of the triphosphate group from H2NTP and the rearrangement of the side chain to form 6-pyruvoyltetrahydropterin (PTP). nih.govfda.gov PTPS is a key enzyme, and its deficiency is the most common cause of BH4 deficiency, a group of metabolic disorders. wikipedia.org

The sequential action of these two enzymes establishes the core pteridine structure, which can then be channeled into different metabolic routes.

| Enzyme | Gene (Human) | Substrate | Product | Function |

| GTP cyclohydrolase I (GTPCH-I) | GCH1 | Guanosine triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | Catalyzes the first and rate-limiting step in pteridine biosynthesis. rsc.orgnih.gov |

| 6-pyruvoyltetrahydropterin synthase (PTPS) | PTS | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin | Catalyzes the second step in the biosynthesis of tetrahydrobiopterin. grantome.comnih.gov |

Interconversion Mechanisms of Dihydropteridine-Diones

Pteridine derivatives, including dihydropteridine-diones (commonly known as lumazines), can undergo various enzymatic and non-enzymatic interconversions. These transformations are often driven by changes in the oxidation state of the pteridine ring and modifications to its side chains.

One significant enzyme involved in pteridine metabolism is xanthine (B1682287) oxidase , which is known to act on various pterin substrates. nih.gov It can catalyze the oxidation of pterins, and different pteridine derivatives can act as inhibitors or substrates for this enzyme. nih.govgrantome.com For example, xanthopterin (B1683600) is a known substrate of xanthine oxidase. nih.gov The action of such oxidoreductases can lead to the formation of pteridine-diones (lumazines) from their corresponding pterin precursors. For instance, isoxantholumazine can be formed from 7,8-dihydropterin. nih.gov The oxidation of dihydropteridines is a common reaction, and can be initiated by species such as superoxide, leading to aromatization of the ring system. nih.gov These interconversions are crucial for both the function and degradation of pteridine compounds within the cell.

Enzymatic Transformations of Dihydropterin Structures

The biosynthesis and transformation of dihydropterin structures are critical processes in various metabolic pathways. While direct enzymatic synthesis of 1-Hydroxy-1,5-dihydropteridine-6,7-dione is not extensively documented, the transformations of related dihydropterin compounds provide a framework for understanding its potential enzymatic conversions. Enzymes involved in pteridine metabolism often exhibit broad substrate specificity, catalyzing reactions on a range of structurally similar molecules.

Dihydropterins are key intermediates in the biosynthesis of vital cofactors such as tetrahydrobiopterin and folate. nih.gov The enzymatic conversion of these intermediates is a tightly regulated process. For instance, dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in the de novo synthesis of folate, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate. researchgate.net This reaction is fundamental in many microorganisms.

Another significant enzymatic transformation in this family of compounds is the isomerization of sepiapterin (B94604) (6-lactoyl-7,8-dihydropterin) to 6-1'-Hydroxy-2'-oxopropyl-7,8-dihydropterin. researchgate.net This reaction is catalyzed by sepiapterin reductase, which also possesses isomerase activity. researchgate.net This product can be further reduced by the same enzyme in the presence of NADPH to yield 7,8-dihydrobiopterin. researchgate.net The non-enzymatic oxidation of enzymatically produced 6-lactoyl-tetrahydropterin also leads to the formation of sepiapterin. nih.gov

These examples of enzymatic reactions on dihydropterin cores, involving additions, reductions, and isomerizations, suggest that a compound like this compound could potentially be a substrate or product of similar enzymatic systems. The presence of the hydroxyl group at the N1 position and the dione (B5365651) structure at positions 6 and 7 would influence the specific enzymes involved and the nature of the transformation.

Table 1: Examples of Enzymatic Transformations of Dihydropterin Derivatives

| Enzyme | Substrate(s) | Product(s) | Organism/System |

| Dihydropteroate Synthase (DHPS) | 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, para-aminobenzoic acid | 7,8-dihydropteroate, Pyrophosphate | Bacteria, Fungi, Protozoa |

| Sepiapterin Reductase (Isomerase activity) | Sepiapterin (6-lactoyl-7,8-dihydropterin) | 6-1'-Hydroxy-2'-oxopropyl-7,8-dihydropterin | Mammalian tissues |

| Sepiapterin Reductase (Reductase activity) | 6-1'-Hydroxy-2'-oxopropyl-7,8-dihydropterin, NADPH | 7,8-Dihydrobiopterin, NADP+ | Mammalian tissues |

| Enzyme A (from Drosophila melanogaster) | 7,8-dihydroneopterin triphosphate | 6-pyruvoyl-tetrahydropterin | Drosophila melanogaster |

Oxidoreductase Reactions in Pteridine Metabolism

Oxidoreductases play a central role in pteridine metabolism, particularly in the reduction of oxidized pterins to their active tetrahydro forms. These reactions are essential for maintaining the pool of pterin-dependent cofactors required for various enzymatic reactions.

A key enzyme in this process is pteridine reductase (PTR1), a short-chain reductase found in trypanosomatid parasites. nih.gov PTR1 catalyzes the NADPH-dependent, two-step reduction of oxidized pterins to their active tetrahydro forms. nih.gov This enzyme is crucial for the salvage of pterins in these organisms and can also reduce the susceptibility to antifolate drugs by alleviating the inhibition of dihydrofolate reductase (DHFR). nih.gov The mechanism of PTR1 involves distinct reductive steps for different substrates, highlighting its versatility. nih.gov

In humans and other mammals, quinoid dihydropteridine reductase (QDPR) is a vital enzyme responsible for recycling tetrahydrobiopterin (BH4). medlineplus.gov During enzymatic reactions where BH4 acts as a cofactor, such as in the conversion of phenylalanine to tyrosine, it becomes oxidized. medlineplus.gov QDPR catalyzes the reduction of the resulting quinonoid dihydrobiopterin back to the active BH4 form, ensuring its continued availability for neurotransmitter synthesis and other critical metabolic functions. medlineplus.gov A deficiency in QDPR activity leads to a severe metabolic disorder known as dihydropteridine reductase (DHPR) deficiency, a form of tetrahydrobiopterin deficiency. medlineplus.gov

Furthermore, dihydrofolate reductase (DHFR) is another crucial oxidoreductase in pteridine metabolism. It catalyzes the reduction of 7,8-dihydrofolate to tetrahydrofolate, a key step in folate metabolism. nih.gov DHFR can also act on other pterin derivatives, demonstrating the interconnectedness of these metabolic pathways. nih.gov For instance, it can convert folic acid to 7,8-dihydrofolic acid and then to tetrahydrofolic acid, which can be a precursor for other pteridine derivatives. nih.gov

The reactivity of the pteridine ring system makes it susceptible to various oxidation-reduction reactions. The specific nature of the substituents on the ring, such as the hydroxyl group and dione functions in this compound, would dictate its interaction with these oxidoreductases and its role within the broader pteridine metabolic network.

Table 2: Key Oxidoreductases in Pteridine Metabolism

| Enzyme | Function | Cofactor | Substrate Example | Product Example |

| Pteridine Reductase (PTR1) | Reduction of oxidized pterins | NADPH | 7,8-Dihydrobiopterin | Tetrahydrobiopterin |

| Quinoid Dihydropteridine Reductase (QDPR) | Regeneration of tetrahydrobiopterin | NADH/NADPH | Quinonoid dihydrobiopterin | Tetrahydrobiopterin |

| Dihydrofolate Reductase (DHFR) | Reduction of dihydrofolate | NADPH | 7,8-Dihydrofolate | Tetrahydrofolate |

| Xanthine Oxidoreductase (XOR) | Conversion of tetrahydrofolic acid to 5,6,7,8-tetrahydropterin (non-enzymatic or enzymatic) | - | Tetrahydrofolic acid | 5,6,7,8-tetrahydropterin |

Enzymology and Biochemical Mechanisms Involving 1 Hydroxy 1,5 Dihydropteridine 6,7 Dione

Characterization of Pteridine-Dependent Enzymes

Pteridine-dependent enzymes are a class of proteins that utilize pteridine (B1203161) derivatives as cofactors or substrates to catalyze a variety of biochemical reactions. The metabolism of dihydropteridine-diones is a key area of investigation within this field.

The metabolism of dihydropteridine-diones is carried out by specific enzymes that exhibit remarkable substrate specificity. Pteridine reductase (PTR1), for instance, is a key enzyme in the salvage pathway of pterins in certain organisms. nih.gov It catalyzes the NADPH-dependent reduction of oxidized pterins to their active tetrahydro forms. nih.gov This two-step reduction process is crucial for maintaining the intracellular pool of active pterin (B48896) cofactors. nih.govnih.gov The specificity of these enzymes ensures that the correct pteridine derivatives are processed, which is vital for cellular functions that rely on these molecules, such as the synthesis of amino acids and neurotransmitters. derpharmachemica.com

Pteridine derivatives, once processed by enzymes like pteridine reductase, function as essential cofactors in numerous catalytic cycles. nih.gov Tetrahydrobiopterin (B1682763) (H4B), a reduced pterin, is a prime example of a pteridine cofactor. It is involved in redox reactions catalyzed by enzymes such as the aromatic amino acid hydroxylases and nitric oxide synthase (NOS). nih.gov In the case of aromatic amino acid hydroxylases, tetrahydrobiopterin is involved in both the reduction of the iron center in the enzyme's resting state and as the initial reductant for dioxygen. nih.gov

The catalytic cycle of nitric oxide synthase also critically depends on a pteridine cofactor. mdpi.com During the synthesis of nitric oxide (NO), tetrahydrobiopterin donates an electron, forming a trihydropterin radical, which is subsequently re-reduced. nih.govmdpi.com This one-electron redox cycle is a mandatory step for normal NO production. mdpi.com The ability of pterins to participate in such electron transfer reactions underscores their versatility as cofactors. Furthermore, the pterin component of the molybdenum cofactor (Moco) is thought to play a role in modulating the redox potential of the metal center and providing a pathway for electron transfer. nih.gov

Investigations into Enzyme-Substrate Interactions

Understanding the interactions between pteridine-dependent enzymes and their substrates is fundamental to deciphering their mechanisms of action. These investigations often involve detailed analysis of the enzyme's binding site and kinetic studies of the reactions they catalyze.

The binding of pteridine derivatives to enzymes is a highly specific process governed by molecular recognition. Studies on nitric oxide synthase, for example, have characterized a specific binding site for (6R)-5,6,7,8-tetrahydro-L-biopterin. nih.gov This binding is competitively antagonized by other pteridine derivatives, indicating a shared recognition motif. nih.gov The binding pocket often involves a network of hydrogen bonds between the pteridine molecule and amino acid residues of the enzyme. nih.gov

In pteridine reductase, both substrates and inhibitors like methotrexate (B535133) form extensive hydrogen bonding networks with the cofactor NADP(H). nih.gov Interestingly, the orientation of the pteridine ring can differ between a substrate and an inhibitor, providing a basis for selective inhibition. nih.gov Structural analyses of enzyme-ligand complexes have revealed that specific residues, such as aspartate, play a crucial role in binding through direct and water-mediated hydrogen bonds. researchgate.net The study of these binding sites through techniques like X-ray crystallography provides invaluable insights for the design of specific inhibitors. nih.govresearchgate.net

Kinetic studies provide quantitative measures of enzyme performance and are essential for understanding the efficiency and regulation of dihydropteridine metabolism. fkit.hrnih.gov The kinetic properties of dihydropteridine reductase, for instance, have been determined with various substrates, including tetrahydrobiopterin and NADH. nih.gov These studies often follow the principles of Michaelis-Menten kinetics, allowing for the determination of key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). fkit.hrscielo.br

For example, the kinetic properties of pteridine reductase 1 (PTR1) from Trypanosoma brucei and Leishmania major have been reported at physiological pH. nih.gov The specificity constants (kcat/Km) for different substrates, such as dihydrobiopterin and quinonoid dihydrobiopterin, reveal the enzyme's preference and efficiency in processing these molecules. nih.gov Such kinetic analyses have been instrumental in establishing the dual role of PTR1 in both the salvage and regeneration of tetrahydrobiopterin in African trypanosomes. nih.gov Furthermore, kinetic studies can help to reconcile mechanistic hypotheses with experimental observations, as demonstrated in studies of other enzyme systems. researchgate.net

Molecular Mechanisms of Dihydropteridine-Dione Action

The molecular mechanisms through which dihydropteridine-diones exert their effects are multifaceted and often involve their roles as enzyme cofactors or precursors to such cofactors. Their ability to participate in redox reactions is central to their function. nih.gov Reduced pterins, such as tetrahydrobiopterin, can act as reducing agents and react with free radicals. mdpi.com

A key aspect of their mechanism is the ability to undergo one-electron redox cycles. nih.govmdpi.com In the nitric oxide synthase reaction, for instance, the tetrahydrobiopterin radical is an essential intermediate. nih.govmdpi.com This highlights the direct involvement of the pteridine ring system in electron transfer processes. The redox chemistry of pterins is fundamental to their biological activity, enabling them to participate in a wide range of enzymatic reactions that are critical for cellular metabolism and signaling. nih.govnih.gov The molecular mechanism of action for some compounds can also be influenced by factors such as pH, which can affect the charge state of the molecule and its inhibitory potency. nih.gov

Influence on Cellular Growth and Proliferation at the Molecular Level

Derivatives of dihydropteridine-diones have demonstrated notable effects on cellular growth and proliferation, primarily through the induction of apoptosis and inhibition of cell migration. Research into a series of 5,8-dihydropteridine-6,7-dione (B2356466) derivatives has provided insights into their potential as antiproliferative agents. nih.gov

One study focused on the design and synthesis of these derivatives and evaluated their activity against several cancer cell lines. nih.gov The findings highlighted that specific substitutions on the dihydropteridine-dione framework were crucial for their biological activity. For instance, a compound identified as 5n, which features a piperazine (B1678402) substitution, exhibited potent and broad-spectrum antiproliferative effects against the tested cell lines and was particularly sensitive to the MGC-803 gastric cancer cell line. nih.gov Mechanistic studies revealed that this compound could inhibit colony formation and suppress the migration of MGC-803 cells. Furthermore, flow cytometry analysis indicated that it induced apoptosis in a concentration-dependent manner. nih.gov These findings suggest that the 5,8-dihydropteridine-6,7-dione scaffold may serve as a promising chemotype for the development of novel antitumor agents. nih.gov

The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular signaling pathways that regulate cell cycle progression and survival. Pteridine derivatives have been shown to target various enzymes, including kinases that are critical for cell proliferation and differentiation. um.es

Antiproliferative Activity of 5,8-Dihydropteridine-6,7-dione Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

| 5n | MGC-803 | Potent Inhibition |

| 5n | SGC-7901 | Broad-spectrum Inhibition |

| 5n | A549 | Broad-spectrum Inhibition |

| 5n | PC-3 | Broad-spectrum Inhibition |

This table summarizes the antiproliferative activity of a key 5,8-dihydropteridine-6,7-dione derivative against various cancer cell lines as reported in the literature. nih.gov

Participation in Nucleotide and Amino Acid Synthesis Regulation

The role of pteridine derivatives in the regulation of nucleotide and amino acid synthesis is well-established, primarily through their function as cofactors for key metabolic enzymes. derpharmachemica.com While direct evidence for the involvement of 1-Hydroxy-1,5-dihydropteridine-6,7-dione is scarce, the general importance of the pteridine core in these pathways allows for informed inference.

Pteridines are precursors in the synthesis of dihydrofolic acid, a crucial molecule in nucleotide and amino acid metabolism. derpharmachemica.com The enzyme dihydrofolate reductase, a well-known target for anticancer drugs, reduces dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential one-carbon carriers required for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA. Some synthetic pteridine derivatives have been developed as antifolates, which inhibit dihydrofolate reductase and thereby disrupt nucleotide synthesis, leading to the inhibition of cell proliferation. nih.gov

In the context of amino acid metabolism, the pteridine derivative tetrahydrobiopterin (BH4) is a vital cofactor for aromatic amino acid hydroxylases. nih.gov These enzymes are responsible for the synthesis of tyrosine from phenylalanine, and the precursors for the neurotransmitters dopamine (B1211576) and serotonin (B10506) from tyrosine and tryptophan, respectively. The regeneration of BH4 from its oxidized form is catalyzed by dihydropteridine reductase (DHPR). nih.govnih.gov Deficiencies in DHPR can lead to severe metabolic disorders due to the disruption of amino acid metabolism. nih.gov Although the specific interaction of dihydropteridine-diones with these enzymes is not fully elucidated, their structural similarity to the natural pteridine substrates suggests a potential for modulatory effects.

Synthetic Methodologies for 1 Hydroxy 1,5 Dihydropteridine 6,7 Dione and Analogues

Classical and Contemporary Approaches to Pteridine (B1203161) Scaffold Synthesis

The construction of the pteridine ring system can be achieved through various synthetic routes, often starting from either a pyrimidine (B1678525) or a pyrazine (B50134) precursor. nih.gov Building from a pyrimidine allows for significant flexibility in functionalization, while using a pyrazine offers an alternative pathway. nih.gov

One of the most established and widely used methods for pteridine synthesis is the Gabriel-Isay reaction, also known as the Gabriel-Colman synthesis. orientjchem.orgnih.gov This reaction involves the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. orientjchem.org The versatility of this method is enhanced by the wide variety of commercially available or readily synthesized 1,2-dicarbonyl compounds, allowing for diverse substitutions on the resulting pyrazine ring of the pteridine scaffold. nih.gov Another classical approach is the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, often under basic conditions. nih.gov

Contemporary methods have focused on improving efficiency, regioselectivity, and the diversity of accessible derivatives. These include the Taylor synthesis, which builds the pyrimidine ring onto a pre-functionalized pyrazine precursor. nih.govmdpi.com This method can be limited by the available functionality on the pyrazine starting material but provides a valuable alternative to pyrimidine-based routes. nih.gov

Cyclocondensation Reactions in Dihydropteridine-Dione Preparation

Cyclocondensation reactions are the cornerstone for the preparation of the dihydropteridine-dione core. The Gabriel-Isay condensation is particularly relevant for this purpose, where a suitably substituted 4,5-diaminopyrimidine (B145471) is reacted with a dicarbonyl compound to form the fused pyrazine ring. orientjchem.orgderpharmachemica.com

Specifically, to obtain pteridine-6,7-dione structures, a 4,5-diaminopyrimidine-2-one or a 4,5-diaminouracil derivative is typically condensed with an appropriate α-keto acid, α-keto ester, or related 1,2-dicarbonyl compound. derpharmachemica.comdocumentsdelivered.com The initial step of the Gabriel-Isay condensation involves a nucleophilic attack from the more reactive amino group of the pyrimidine onto one of the carbonyl groups of the reaction partner. nih.gov Subsequent cyclization and dehydration lead to the formation of the pteridine ring system.

For example, pteridine derivatives can be prepared via the Isay reaction by condensing 4,5-diamino pyrimidine-2,6-dione with various dicarbonyl compounds. derpharmachemica.com The reaction conditions, such as pH and solvent, can be crucial for achieving good yields and preventing side reactions.

Regioselective Synthesis of Pteridine Derivatives

Achieving regioselectivity is a critical challenge in pteridine synthesis, especially when using unsymmetrical 1,2-dicarbonyl compounds, which can lead to the formation of isomeric products. orientjchem.orgnih.gov The reaction of a 5,6-diaminopyrimidine with an unsymmetrical diketone, keto aldehyde, or keto acid can produce a mixture of pteridine isomers. orientjchem.org

Several strategies have been developed to control the regioselectivity of these condensations. One approach involves modulating the reactivity of the two carbonyl groups in the dicarbonyl compound. The initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. nih.gov For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) yields the 7-methyl derivative. derpharmachemica.com However, the introduction of hydrazine (B178648) into the reaction mixture changes the outcome, isolating the 6-methyl derivative as the sole product, demonstrating the regiospecificity of the reaction under different conditions. derpharmachemica.com

The Timmis synthesis offers an alternative route that can provide better regiocontrol. nih.gov By condensing a 5-nitroso-6-aminopyrimidine with a compound containing an activated methylene group (like a ketone or nitrile), the formation of a single regioisomer can often be favored. orientjchem.org Furthermore, regioselective, one-step syntheses have been developed, such as the reaction of 2-substituted-4,5,6-triaminopyrimidine with ketoaldoximes to produce 2,6-disubstituted-4-aminopteridines. derpharmachemica.com

Targeted Synthesis of Dihydropteridine-Diones

The targeted synthesis of dihydropteridine-diones is often driven by the pursuit of compounds with specific biological activities, such as enzyme inhibition. nih.govnih.gov This involves the rational design of molecules that can fit into the active site of a biological target. The pteridine dione (B5365651) scaffold serves as a versatile platform that can be systematically modified to optimize these interactions. nih.gov

Design Principles for Novel Dihydropteridine-Dione Structures

The design of novel dihydropteridine-dione structures is frequently guided by structure-activity relationship (SAR) studies of known biologically active molecules. nih.gov For example, in the development of inhibitors for monocarboxylate transporter 1 (MCT1), a target in cancer therapy, a pteridine trione/dione scaffold was selected as a mdpi.commdpi.com heterocyclic ring system alternative to existing nih.govmdpi.com systems. nih.govnih.gov

Key design principles include:

Scaffold Hopping: Replacing a known active core (e.g., a thienopyrimidine dione) with a different heterocyclic system (e.g., a pteridine dione) to explore new chemical space and potentially improve properties. nih.gov

Substituent Placement: Strategically placing functional groups at specific positions (e.g., C6 or C7) on the pteridine ring to interact with key residues in a target's binding site. SAR studies have shown that side chains bearing a hydroxyl group at an appropriate position are often essential for potent inhibition. nih.gov

A focused library of 5,8-dihydropteridine-6,7-dione (B2356466) derivatives was designed and evaluated for antiproliferative activity, highlighting the importance of piperazine-substituted frameworks for this activity. nih.gov

Structural Modifications and Derivative Design

Once a core scaffold is selected, a library of derivatives is often synthesized to explore SAR. nih.govnih.gov This involves systematically varying the substituents at different positions on the pteridine ring and evaluating the impact on biological activity.

A common synthetic strategy begins with a commercially available or readily synthesized pyrimidine, such as 6-chloro-1,3-dimethyl-5-nitrouracil. documentsdelivered.comnih.gov This starting material can undergo a series of reactions to introduce diversity. For example, a key intermediate can be treated with various amines under basic conditions to introduce different side chains. nih.gov Subsequent reduction of the nitro group followed by cyclization and aromatization yields the desired pteridine dione core. nih.gov

Further modifications can be made to the pteridine core itself. For instance, a hydroxyl group on the pteridine ring can be converted to a triflate, which is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, allowing the introduction of a wide range of carbon-based substituents. nih.gov

| Starting Material | Key Reagents | Intermediate/Product | Synthetic Goal | Reference |

|---|---|---|---|---|

| 4,5-Diamino pyrimidine-2,6-dione | Dicarbonyl compounds (e.g., glyoxal) | Pteridine derivatives (Lumazines) | Classical scaffold synthesis (Isay Reaction) | derpharmachemica.com |

| 6-Chloro-1,3-dimethyl-5-nitrouracil | 1. α-Aminoacid esters 2. Na₂S₂O₄ (reduction) 3. DDQ (aromatization) | Substituted Pteridine 2,4,6-triones | Targeted synthesis of MCT1 inhibitors | nih.gov |

| Substituted Pteridine-2,4,6-trione | Triflic anhydride (B1165640) (Tf₂O), Et₃N | Pteridin-6-yl Trifluoromethanesulfonate | Activation for cross-coupling reactions | nih.gov |

| 2-Substituted-4,5,6-triaminopyrimidine | Ketoaldoximes | 2,6-Disubstituted-4-aminopteridines | Regioselective synthesis | derpharmachemica.com |

Advanced Synthetic Strategies

Beyond classical condensation reactions, advanced synthetic strategies are employed to create more complex and precisely functionalized pteridine derivatives. These methods offer improved control, efficiency, and access to novel chemical space.

One such strategy involves the functionalization of a pre-formed pteridine ring at a specific position. For example, to access 6-substituted pterin (B48896) derivatives, a 6-oxopterin can be synthesized and subsequently tosylated. mdpi.com The resulting 6-tosyl pterin is an excellent precursor for further derivatization. The tosyl group serves as a good leaving group, enabling functionalization at the C-6 position via modern cross-coupling reactions. mdpi.com

The Suzuki cross-coupling reaction has been successfully applied to 6-tosyl pterin precursors, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com This palladium-catalyzed reaction between the tosylated pterin and a boronic acid provides a powerful tool for creating C-C bonds and expanding the structural diversity of pteridine analogues. This approach represents a significant advancement over traditional methods that rely solely on the choice of the initial dicarbonyl component for introducing substituents. mdpi.com

Catalyst-Mediated Synthesis of Pteridine Derivatives

The synthesis of the pteridine nucleus, a core component of various biologically significant molecules, is a subject of continuous interest in organic and medicinal chemistry. ijfmr.comderpharmachemica.com Pteridine derivatives are traditionally produced through condensation reactions, which can involve costly and hazardous reagents. ijfmr.com To address these limitations, research has focused on developing novel, catalyst-mediated synthetic routes that offer improved efficiency, reduced cost, and minimized use of hazardous substances. ijfmr.com

One prominent approach involves the Isay reaction, which is a condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. derpharmachemica.com Catalysts can be introduced in this process to enhance reaction rates and yields. For instance, novel pteridine compounds have been synthesized by reacting primary amines and phenols in the presence of a catalyst and a solvent. ijfmr.com

Palladium catalysts have also demonstrated utility in the synthesis of substituted pteridine derivatives. For example, in the synthesis of pteridine 2,4,6-triones, a triflate intermediate can be subjected to palladium-catalyzed cyanation to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid, providing a handle for further functionalization. acs.org This highlights the potential for transition metal catalysis in the late-stage modification of the pteridine scaffold.

While specific catalytic methods for the direct synthesis of 1-Hydroxy-1,5-dihydropteridine-6,7-dione are not extensively detailed in the reviewed literature, the general principles of catalyst-mediated synthesis of pteridine analogues suggest a viable pathway. A hypothetical catalytic approach could involve the cyclocondensation of a suitably substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound in the presence of an acid or metal catalyst to facilitate the reaction and improve yields.

Table 1: Examples of Catalyst-Mediated Reactions in Pteridine Synthesis

| Precursors | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 4,5-diaminopyrimidine-2,6-dione and dicarbonyl compounds | Not specified | Pteridine derivatives | derpharmachemica.com |

| Primary amines and phenols | Catalyst and solvent | Novel pteridine compounds | ijfmr.com |

| 1-Isobutyl-3-methyl-7-(naphthalene-1-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropterdin-6-yl Trifluoromethanesulfonate | Pd catalyst, [Bu4N]+CN– | 6-cyano-pteridine derivative | acs.org |

Chemoenzymatic Approaches to Dihydropteridine-Dione Synthesis

However, the principles of chemoenzymatic synthesis can be extrapolated to envision potential routes to this target molecule. The biosynthesis of pteridines in organisms provides a blueprint for potential enzymatic reactions. mdpi.com For instance, the conversion of pterin to isoxanthopterin (B600526) involves hydroxylation at the 7-position of the pteridine ring, a reaction catalyzed by xanthine (B1682287) dehydrogenase. mdpi.com This suggests that enzymes could be employed to introduce hydroxyl groups onto a pre-formed dihydropteridine-dione scaffold.

A hypothetical chemoenzymatic approach could involve the chemical synthesis of a dihydropteridine-dione precursor, followed by a selective enzymatic hydroxylation to introduce the 1-hydroxy group. This would leverage the strengths of both chemical and biological catalysis to achieve the desired transformation with high selectivity, potentially avoiding the need for complex protecting group strategies that might be required in a purely chemical synthesis.

The use of hydrolytic enzymes for the enantioselective synthesis of dihydropyridine (B1217469) derivatives has been successfully demonstrated, showcasing the potential of enzymes in manipulating heterocyclic structures. wur.nl Although dihydropyridines are structurally distinct from dihydropteridines, these studies establish a proof-of-concept for the application of enzymatic methods in the synthesis of related heterocyclic compounds. Future research may explore the use of oxidoreductases, such as hydroxylases, for the targeted functionalization of the pteridine ring system to afford compounds like this compound.

Table 2: Potential Enzymatic Reactions for Dihydropteridine-Dione Synthesis

| Enzyme Class | Potential Reaction | Relevance to this compound Synthesis |

|---|---|---|

| Xanthine Dehydrogenase | Hydroxylation of the pteridine ring | Could potentially introduce the hydroxyl group at the C1 position. mdpi.com |

| Dihydropteridine Reductase | Reduction of dihydropterins | Could be used to control the oxidation state of the pteridine ring system. mdpi.com |

| Hydrolytic Enzymes | Enantioselective hydrolysis | Could be applied for the resolution of chiral pteridine precursors. wur.nl |

Molecular Interactions and Target Identification in Dihydropteridine Dione Research

Identification of Molecular Targets for Dihydropteridine-Diones

The pteridine (B1203161) scaffold is a recurring motif in numerous natural products and has been extensively utilized in the discovery of new drugs. nih.gov Consequently, derivatives of dihydropteridine-dione are being investigated for their potential to interact with a variety of biological targets.

Protein-Ligand Interactions and Binding Affinities

While direct binding studies on 1-Hydroxy-1,5-dihydropteridine-6,7-dione are not extensively documented in publicly available research, studies on closely related dihydropteridine-one derivatives have identified DNA-dependent protein kinase (DNA-PK) as a significant molecular target. eurekaselect.com For instance, a series of 7,8-dihydropteridine-6(5H)-one-based compounds were designed as DNA-PK inhibitors. eurekaselect.com The most potent of these, compound DK1, exhibited an IC50 value of 0.8 nM, indicating a high binding affinity for the enzyme. eurekaselect.com This interaction is crucial as DNA-PK is a key enzyme in the DNA damage response pathway, making it a valuable target for anticancer agents. eurekaselect.com

Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, are instrumental in understanding these interactions. nih.govnih.gov This technique helps in visualizing how the ligand fits into the binding pocket of the target protein and which amino acid residues are involved in the interaction, providing insights into the binding affinity. nih.govnih.gov

Investigation of Receptor Modulation by Pteridine Derivatives

Pteridine derivatives have been shown to modulate the activity of various receptors and enzymes. For example, a series of 8-oxadihydropteridines, which are structurally related to dihydropteridine-diones, were evaluated as potential antifolates targeting the dihydrofolate reductase enzyme system. nih.gov The biological activity of these compounds was found to be dependent on the substitution pattern on the pteridine core. nih.gov

Furthermore, certain pteridine derivatives have been investigated as modulators of oxidative stress, interacting with various components of cellular signaling pathways. nih.gov These interactions can lead to either pro-oxidant or anti-oxidant effects depending on the specific compound and the cellular environment.

Structure-Activity Relationship (SAR) Studies of Dihydropteridine-Diones

The biological activity of dihydropteridine-diones is intricately linked to their chemical structure. SAR studies aim to decipher these relationships to design more potent and selective compounds.

Elucidation of Essential Structural Elements for Biological Activity

Research on 5,8-dihydropteridine-6,7-dione (B2356466) derivatives has underscored the importance of the core heterocyclic framework for their antiproliferative activity. nih.gov Specifically, the piperazine (B1678402) substituted 5,8-dihydropteridine-6,7-dione framework has been identified as a key structural element for activity against various cancer cell lines. nih.gov

In a study of 8-oxadihydropteridines, the 2-amino-4-hydroxy-8-oxadihydropteridine scaffold was found to be crucial for biological activity as an antifolate agent. nih.gov

Impact of Substituent Groups on Molecular Function

The nature and position of substituent groups on the dihydropteridine-dione ring system have a profound impact on their biological function. For instance, in the study of 5,8-dihydropteridine-6,7-dione derivatives, the presence of a piperazine moiety was found to be critical for their antiproliferative effects. nih.gov One compound from this series, designated as 5n, which possesses this feature, demonstrated potent and broad-spectrum antiproliferative activity, even surpassing the efficacy of the established anticancer drug 5-fluorouracil (B62378) against the MGC-803 cell line. nih.gov

Similarly, for the 8-oxadihydropteridines, the substitution at the 6-position of the ring was shown to influence their potency as dihydrofolate reductase inhibitors. The compound 2-amino-4-hydroxy-6-phenethyl-8-oxadihydropteridine was identified as the most potent in the series tested. nih.gov

| Compound Series | Key Structural Feature | Substituent Effect | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5,8-Dihydropteridine-6,7-diones | Piperazine substituted 5,8-dihydropteridine-6,7-dione framework | Compound 5n with a specific piperazine substitution showed high potency. | Potent and broad-spectrum antiproliferative activity against cancer cell lines. | nih.gov |

| 8-Oxadihydropteridines | 2-Amino-4-hydroxy-8-oxadihydropteridine core | A phenethyl group at the 6-position enhanced activity. | Potent dihydrofolate reductase inhibition. | nih.gov |

Mechanistic Insights into Cellular Processes

The biological effects of dihydropteridine-diones are a consequence of their modulation of specific cellular processes. Preliminary mechanistic studies on the potent 5,8-dihydropteridine-6,7-dione derivative, compound 5n, have provided valuable insights. This compound was found to inhibit the colony formation and migration of MGC-803 gastric cancer cells. nih.gov Furthermore, flow cytometry analysis revealed that compound 5n induces apoptosis in these cells in a concentration-dependent manner. nih.gov

Inhibition of Colony Formation and Cell Migration Mechanisms

There is no available research data on the ability of this compound to inhibit colony formation or cell migration.

Molecular Pathways of Apoptosis Induction by Dihydropteridine-Diones

Specific molecular pathways of apoptosis induction by this compound have not been identified or reported in the scientific literature.

Research Methodologies and Analytical Techniques in Dihydropteridine Dione Studies

Spectroscopic and Chromatographic Characterization Methods

Characterization of dihydropteridine-diones requires precise methods to isolate them from biological matrices and confirm their molecular structure. High-performance liquid chromatography (HPLC) and various spectroscopic techniques are fundamental tools in this process.

The structural similarity among pteridine (B1203161) isomers presents a significant analytical challenge, necessitating advanced chromatographic strategies for effective separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for pteridine analysis. nih.gov RP-HPLC on octadecylsilane (B103800) (ODS, C18) columns can successfully separate numerous pteridines from biological extracts like blood plasma and cells. nih.gov The choice of mobile phase is critical; potassium phosphate (B84403) buffers at neutral to slightly alkaline pH (7.0-7.8) have been shown to effectively resolve a range of pteridines, including neopterin, biopterin, and isoxanthopterin (B600526). nih.gov For certain isomers, such as the geometric E/Z isomers of related compounds, RP-HPLC methods have been developed that achieve high resolution, enabling their isolation and quantification. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC provides an alternative selectivity to RP-HPLC and is particularly effective for separating unmodified pteridines from their glycated forms. nih.gov While often co-eluting isomeric glycated peptides, HILIC excels at the initial group separation. nih.gov

Influence of Mobile Phase Composition: The separation of challenging isomers can be significantly influenced by the mobile phase. Studies on glycated peptide isomers, for instance, revealed that neutral eluents (pH 7.2), especially those containing phosphate, markedly improve chromatographic resolution compared to standard acidic acetonitrile (B52724) gradients. nih.gov This highlights the importance of methodical optimization of buffer composition and pH to resolve structurally similar pteridine derivatives.

Table 1: Comparison of HPLC Techniques for Pteridine Isomer Separation

| Technique | Stationary Phase Example | Mobile Phase Example | Typical Application | Reference |

|---|---|---|---|---|

| RP-HPLC | 5-micron ODS (C18) | K₂HPO₄ buffer (pH 7.0-7.8) | Separation of pteridines in blood extracts | nih.gov |

| RP-HPLC | C18 | Acetonitrile/Water Gradient | Separation of E/Z geometric isomers | nih.gov |

| RP-HPLC | C18 | Phosphate buffered saline (pH 7.2) | Separation of isomeric Amadori and Heyns peptides | nih.gov |

| HILIC | Amide-based | Acetonitrile/Water Gradient | Separation of glycated from unglycated peptides | nih.gov |

Once isolated, the definitive identification of dihydropteridine-diones and their isomers requires a suite of spectroscopic methods. These techniques probe the molecular structure to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the number and environment of protons in the molecule, providing key information about the arrangement of atoms. plos.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns in tandem MS (MS/MS), offers clues about the molecule's substructures. nih.gov It is often coupled with HPLC (HPLC-MS/MS) for the analysis of complex biological samples. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups (e.g., C=O, N-H) based on their vibrational frequencies. plos.orgnih.gov UV-Vis spectroscopy provides information about the electronic structure and conjugated systems within the pteridine ring, with absorption maxima being characteristic of the molecule. plos.org

Circular Dichroism (CD): For chiral pteridines, such as the tetrahydro forms, CD spectroscopy is invaluable for determining the absolute configuration at the chiral center by comparing the CD spectrum to that of a known standard. nih.gov

Computational Methods: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are increasingly used to complement experimental data. These computational models can predict molecular structures, frontier orbital energies (HOMO/LUMO), and electronic absorption spectra, providing a deeper understanding of the structure-property relationships. plos.org

In Vitro Biochemical Assays for Enzymatic Activity

To understand the biological function of pteridine compounds like 1-Hydroxy-1,5-dihydropteridine-6,7-dione, it is crucial to study their interactions with enzymes. In vitro assays using purified components allow for the precise measurement of these activities.

Enzyme kinetics assays are fundamental for quantifying the efficiency and specificity of enzymes that utilize pteridine substrates. A common example is pteridine reductase (PTR), an enzyme involved in pterin (B48896) metabolism. nih.govasm.org

The general procedure involves:

Optimization of Assay Conditions: The activity of pteridine-dependent enzymes is highly sensitive to factors like pH and enzyme concentration. For instance, the activity of Leishmania donovani PTR1 (LdPTR1) is optimized by first determining the ideal enzyme concentration where the reaction rate is proportional to the amount of enzyme used. asm.org The pH dependence is then examined across a range of buffers to find the optimal pH for catalysis. nih.govasm.org

Kinetic Parameter Determination: Once conditions are optimized, the reaction velocity is measured at varying substrate concentrations. These data are used to calculate key kinetic parameters, such as the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ). asm.org These values are often determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot. asm.orgnih.gov

Detection Method: The enzymatic reaction, often involving the oxidation or reduction of a cofactor like NADPH, can be monitored spectrophotometrically by the change in absorbance at a specific wavelength (e.g., 340 nm for NADPH). researchgate.net

Table 2: Example Kinetic Parameters for Pteridine Reductase (PruA)

| Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Dihydrobiopterin (H₂BPt) | 3.5 ± 0.6 | 1.9 ± 0.1 | 5.4 x 10⁵ |

| Dihydromonapterin (H₂MPt) | 16 ± 2 | 1.7 ± 0.1 | 1.1 x 10⁵ |

| Dihydroneopterin (H₂NPt) | 26 ± 4 | 1.8 ± 0.1 | 6.9 x 10⁴ |

Data derived from studies on PruA from A. tumefaciens. Kinetic parameters are determined using NADPH as a cofactor. nih.gov

Reconstituted systems, which involve combining purified enzymes with potential substrates and cofactors, are essential for unequivocally defining the function of a molecule. To assess if a specific pteridine can act as a cofactor or substrate for an enzyme like pteridine reductase 1 (PTR1), researchers use purified PTR1 enzyme and test its activity with various pteridine molecules, such as biopterin, dihydrobiopterin, and folate. researchgate.net By measuring the rate of NADPH consumption in the presence of each pteridine, one can determine which compounds serve as effective substrates for the enzyme. researchgate.net This approach was used to demonstrate that tetrahydrobiopterin (B1682763), produced by dihydrofolate reductase, serves as the natural cofactor for aromatic amino acid hydroxylases. nih.gov Such experiments are critical for confirming the specific biological role of pteridine derivatives within metabolic pathways. karger.com

Cellular and Molecular Biology Techniques

To bridge the gap between in vitro findings and biological relevance, cellular and molecular biology techniques are employed to study pteridine metabolism and function in a living context.

Cell Culture Dosing Studies: A powerful method to investigate pteridine metabolic pathways involves dosing cultured cells with specific pteridine intermediates. nih.gov For example, breast cancer cell lines can be cultured in media containing a selected pteridine. After a period of incubation, the cell media and cell lysates are harvested and analyzed, typically by HPLC-MS/MS. nih.gov This allows researchers to identify the metabolic products that are formed, thereby mapping the connectivity of the metabolic pathway and observing how it may be altered in different cell types (e.g., cancerous vs. non-cancerous). nih.gov

Molecular Analysis of Pteridine-Related Genes: Molecular techniques are used to study the genes that encode pteridine-metabolizing enzymes. For instance, the gene for pteridine reductase (PruA) in Agrobacterium tumefaciens was studied to understand its role in pterin-dependent control of biofilm formation. nih.gov This involves creating mutant strains (e.g., by gene knockout) and comparing their phenotype and enzymatic activity to the wild-type. researchgate.net

Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure the expression levels of genes and proteins involved in pteridine synthesis and transport in response to various stimuli. For example, interferon-γ has been shown to induce the activity of GTP-cyclohydrolase I, a key enzyme in pteridine synthesis, in human macrophages. karger.com In other systems, the expression of specific long non-coding RNAs and microRNAs has been linked to pathways central to cellular metabolism and disease progression, which can be influenced by metabolic cofactors. mdpi.com

Computational and In Silico Approaches

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery and are heavily applied in the study of dihydropteridine-diones. These in silico techniques predict how a small molecule (ligand), such as this compound, interacts with a target protein at the atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. This method uses scoring functions to estimate the binding affinity, which is often represented as a binding energy value (in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies have been widely used for related heterocyclic compounds to identify potential biological targets. For example, studies on dihydropyrimidinone derivatives used docking to show favorable binding to the active site of the α-glucosidase enzyme, suggesting a potential anti-diabetic application. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. Starting from a docked pose, MD simulations model the movements of atoms and molecules, allowing researchers to assess the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. In studies of pteridine reductase 1 (PTR1) inhibitors, MD simulations confirmed the stable binding of repurposed drug candidates within the enzyme's active site over simulation periods of 100 nanoseconds. mdpi.comnih.gov

Table 2: Example Findings from Molecular Docking and Dynamics Simulations

| Compound/Derivative | Target Protein | Methodology | Key Finding | Reference |

| Dihydropyrimidinone Derivative | α-Glucosidase | Molecular Docking & MD Simulation | Stable binding in the active site with a binding energy of -7.9 kcal/mol and a low RMSD of 1.7 Å in simulations. | nih.gov |

| Valganciclovir | Pteridine Reductase 1 (PTR1) | Molecular Docking & MD Simulation | Strong binding with a Glide Score of -9.10 kcal/mol, indicating repurposing potential for Leishmaniasis. | mdpi.com |

| Pteridine Derivatives | Various Proteins | Molecular Docking | Identification of lowest energy conformations to predict binding between ligands and target proteins. | ijfmr.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules while reducing the need for extensive synthesis and testing. nih.govrutgers.edu

In the context of dihydropteridine-dione research, QSAR studies help identify the key structural features (descriptors) that govern the compound's efficacy. These descriptors can be steric (e.g., molecular volume), electronic (e.g., atomic charges, HOMO/LUMO energies), or hydrophobic (e.g., logP).

A recent study on dihydropteridone derivatives as inhibitors of Polo-like kinase 1 (PLK1) for treating glioblastoma successfully developed 2D and 3D-QSAR models. frontiersin.org The 3D-QSAR model, using the Comparative Molecular Similarity Indices Analysis (CoMSIA) technique, provided a robust model (Q² = 0.628, R² = 0.928) and generated contour maps. frontiersin.org These maps visualize regions where modifications to the molecule's structure—such as adding bulky groups, or electron-donating or -withdrawing groups—would likely increase or decrease its biological activity. Such models are powerful predictive tools for the rational design of novel dihydropteridine-dione analogs with enhanced therapeutic properties. frontiersin.org

Future Directions and Emerging Research Avenues for 1 Hydroxy 1,5 Dihydropteridine 6,7 Dione

Exploration of Novel Biochemical Roles for Dihydropteridine-Diones

Dihydropteridine-diones represent a class of pteridine (B1203161) derivatives whose biochemical significance is not yet fully elucidated. Future research should prioritize the exploration of their potential enzymatic and non-enzymatic functions within cellular systems. A key enzyme associated with dihydropteridines is dihydropteridine reductase (DHPR), which is crucial for the regeneration of tetrahydrobiopterin (B1682763), a vital cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govacs.org A deficiency in DHPR can lead to severe neurological symptoms due to the accumulation of dihydrobiopterin and a lack of essential neurotransmitters. nih.gov

The potential roles of 1-Hydroxy-1,5-dihydropteridine-6,7-dione and similar compounds may extend beyond cofactor regeneration. Pteridines, in general, are known to be involved in diverse biological processes, including immune responses, pigmentation, and antioxidant defense. ijrpr.commdpi.com Future investigations should aim to identify specific protein targets and signaling pathways that are modulated by dihydropteridine-diones. This could involve screening for interactions with a wide range of cellular proteins to uncover novel enzymatic activities or regulatory functions. Furthermore, exploring their potential as antioxidants or pro-oxidants under different physiological conditions could reveal new roles in cellular redox homeostasis. nih.gov

Advancements in Synthetic Methodologies for Complex Pteridine Analogues

The synthesis of complex pteridine analogues, including those with specific substitutions and stereochemistry like this compound, presents a significant chemical challenge. The development of novel and efficient synthetic strategies is paramount for producing these compounds in sufficient quantities for biological evaluation. Traditional methods for pteridine synthesis, such as the Isay reaction, often provide a basis, but more advanced and versatile approaches are needed for creating highly functionalized derivatives. ijrpr.com

Future research in this area should focus on several key aspects. The development of regioselective and stereoselective synthetic methods is crucial for obtaining specific isomers with defined biological activities. Recent advancements in the synthesis of 6-substituted pteridines and pteridine-7(8H)-one derivatives offer promising starting points. nih.govnih.gov Methodologies that allow for the late-stage functionalization of the pteridine core would be particularly valuable, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov The exploration of novel catalytic systems, including organometallic and enzymatic catalysts, could lead to more efficient and environmentally friendly synthetic routes. Furthermore, the development of robust purification techniques will be essential for isolating these often-complex molecules in high purity.

Integration of Multi-Omics Data in Pteridine Pathway Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex roles of pteridines in biological systems. nih.govresearchgate.net Integrating these multi-omics datasets can provide a comprehensive, system-level understanding of how pteridine pathways are regulated and how they are perturbed in disease states. nih.gov

Future research should leverage these technologies to specifically investigate the metabolic pathways involving dihydropteridine-diones. For instance, integrated transcriptomic and metabolomic analyses can identify genes and metabolites that are co-regulated with the production or degradation of this compound. nih.govnih.govresearchgate.net This approach can help to identify novel enzymes and transporters involved in pteridine metabolism and to elucidate the broader metabolic networks that are influenced by these compounds. mdpi.com Such studies are particularly relevant for understanding the molecular basis of diseases associated with altered pteridine metabolism, such as certain metabolic and neurodegenerative disorders. nih.gov The application of single-cell multi-omics can provide even greater resolution, allowing researchers to study the heterogeneity of pteridine metabolism within different cell types in a tissue. mdpi.com

Development of Advanced Research Models for Pteridine Studies

To fully understand the in vivo functions of this compound and other pteridine derivatives, it is essential to develop and utilize advanced research models that can accurately recapitulate human physiology and disease. researchgate.net While traditional cell culture and animal models have provided valuable insights, more sophisticated systems are needed to probe the complex roles of pteridines.

Organoid technology, which involves the generation of three-dimensional, self-organizing structures that mimic the architecture and function of human organs, holds immense promise for pteridine research. researchgate.netnih.govnih.govnih.gov Organoid models of various tissues, such as the liver, brain, and intestine, can be used to study the metabolism and function of pteridines in a more physiologically relevant context. nih.gov These models are particularly useful for investigating the role of pteridines in organ-specific diseases.

Furthermore, the powerful gene-editing tool CRISPR-Cas9 can be employed to create precise genetic modifications in cells and organisms to study the function of specific genes in the pteridine pathway. nih.govnih.govnih.govfrontiersin.org For example, CRISPR-Cas9 can be used to knock out or modify genes encoding enzymes suspected to be involved in the metabolism of dihydropteridine-diones, allowing researchers to directly assess the impact of these genetic changes on cellular function. frontiersin.org The combination of organoid technology and CRISPR-Cas9 gene editing provides a particularly powerful platform for dissecting the roles of pteridines in human health and disease. nih.gov Insect models, such as Drosophila melanogaster, have also proven to be valuable for studying pteridine biosynthesis and its genetic regulation, offering a complementary approach to mammalian systems. mdpi.compnas.org

Q & A

Q. What are the critical physicochemical properties of 1-Hydroxy-1,5-dihydropteridine-6,7-dione that influence experimental handling and storage?

Methodological Answer: Key properties include solubility (polar vs. nonpolar solvents), thermal stability (melting/boiling points), and sensitivity to environmental factors (light, moisture, or oxygen). For instance, analogs like 1,5-dihydroxynaphthalene exhibit hygroscopicity and require desiccated storage . Stability testing under controlled humidity and temperature (e.g., 25°C, inert atmosphere) is recommended to prevent decomposition. Use amber glassware to mitigate photodegradation, and prioritize inert gas purging for air-sensitive steps .

Q. How should researchers design preliminary experiments to evaluate the reactivity of this compound under varying pH and temperature conditions?

Methodological Answer: Adopt a two-factor factorial design to systematically assess interactions between pH (e.g., 3–11) and temperature (e.g., 4–50°C). Measure outcomes like degradation rate (via HPLC) or intermediate formation (UV-Vis spectroscopy). For example, TCI America’s SDS for similar heterocycles recommends monitoring reaction byproducts (e.g., quinones or peroxides) under acidic/alkaline conditions . Include control groups with inert buffers (e.g., phosphate or Tris) to isolate pH effects .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are suitable for resolving the electronic structure and tautomeric forms of this compound?

Methodological Answer:

- Solid-State Characterization: Use X-ray crystallography to determine tautomeric preferences (enol vs. keto forms). For dynamic equilibria in solution, employ variable-temperature NMR (¹H/¹³C) with deuterated solvents .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian or COMSOL Multiphysics) can predict electronic transitions and optimize molecular geometry. Cross-validate with experimental UV-Vis and IR spectra to confirm frontier orbital interactions .

- Surface Analysis: Microspectroscopic imaging (e.g., AFM-IR) can map adsorption behavior on silica or polymer matrices, as suggested for indoor surface chemistry studies .

Q. How can researchers address contradictions in reported bioactivity data for pteridine derivatives, such as inconsistent IC₅₀ values across studies?

Methodological Answer:

- Meta-Analysis Framework: Compile datasets from peer-reviewed studies, standardizing variables (e.g., cell lines, assay protocols). Apply statistical tools (ANOVA, t-tests) to identify outliers or confounding factors (e.g., solvent polarity affecting compound solubility) .

- Experimental Replication: Use response surface methodology (RSM) to optimize bioassay conditions (e.g., incubation time, concentration gradients). For example, replicate enzyme inhibition assays under controlled humidity and CO₂ levels to minimize environmental variability .

- Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O or deuterium) to trace metabolic pathways and confirm target engagement, resolving discrepancies between in vitro and in vivo results .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of synthesis yields for this compound?

Methodological Answer:

- Design of Experiments (DoE): Use a central composite design to model yield as a function of catalyst loading, reaction time, and solvent ratio. Analyze residuals to identify non-linear relationships .

- Quality Control: Implement triplicate runs for each condition, calculating relative standard deviation (RSD). For batch-to-batch consistency, apply control charts (e.g., Shewhart charts) with ±3σ limits .

- Machine Learning Integration: Train regression models (e.g., random forests) on historical synthesis data to predict optimal conditions, as demonstrated in AI-driven chemical engineering workflows .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in aqueous or oxidative environments?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves and ANSI-approved goggles to prevent skin/eye contact, as analogs like 1,5-naphthyridine require PPE for corrosive byproducts .

- Waste Management: Neutralize acidic/basic residues before disposal (e.g., 1M NaOH for acidic waste). Use activated carbon or vermiculite for spill containment, per TCI America’s SDS guidelines .

- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min airflow to manage volatile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.